2-(1-Methyl-1H-pyrrol-2-yl)-N'-(2-(trifluoromethyl)benzylidene)acetohydrazide
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Overview
Description
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a trifluoromethyl group, and an acetohydrazide moiety
Preparation Methods
The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the pyrrole ring and the trifluoromethylbenzylidene group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrrol-2-yl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide can be compared with other similar compounds, such as those containing pyrrole rings or trifluoromethyl groups. These comparisons highlight the uniqueness of the compound in terms of its chemical structure and properties. Similar compounds may include 1-(1-Methyl-1H-pyrrol-2-yl)ethanone and 2-(1H-pyrrol-2-yl)pyridine, which share some structural features but differ in their overall composition and reactivity.
Properties
CAS No. |
314070-97-8 |
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Molecular Formula |
C15H14F3N3O |
Molecular Weight |
309.29 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C15H14F3N3O/c1-21-8-4-6-12(21)9-14(22)20-19-10-11-5-2-3-7-13(11)15(16,17)18/h2-8,10H,9H2,1H3,(H,20,22)/b19-10+ |
InChI Key |
SURMVQIYEDTOQN-VXLYETTFSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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